molecular formula C11H13FO3 B8134743 tert-Butyl 3-fluoro-4-hydroxybenzoate

tert-Butyl 3-fluoro-4-hydroxybenzoate

Cat. No.: B8134743
M. Wt: 212.22 g/mol
InChI Key: RLERIOCUGJBUFH-UHFFFAOYSA-N
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Description

Tert-Butyl 3-fluoro-4-hydroxybenzoate: is an organic compound characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyl group on a benzene ring. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification of 3-fluoro-4-hydroxybenzoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis involves similar esterification processes but is optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The fluorine atom can be reduced under specific conditions, although this is less common.

  • Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: 3-fluoro-4-hydroxybenzoic acid.

  • Reduction: 3-fluoro-4-hydroxybenzyl alcohol.

  • Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Tert-Butyl 3-fluoro-4-hydroxybenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound serves as a fluorescent probe in biological studies, aiding in the visualization of cellular components and processes.

Medicine: It is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting various diseases.

Industry: In the chemical industry, it is employed as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through its interactions with biological molecules. The hydroxyl group can form hydrogen bonds, while the fluorine atom can influence the electronic properties of the molecule. These interactions can modulate biological pathways and molecular targets, making it useful in drug design and development.

Comparison with Similar Compounds

  • Tert-butyl 4-hydroxybenzoate

  • Tert-butyl 3-hydroxybenzoate

  • Tert-butyl 4-fluoro-3-hydroxybenzoate

Uniqueness: Tert-Butyl 3-fluoro-4-hydroxybenzoate is unique due to the presence of both fluorine and hydroxyl groups on the benzene ring, which provides distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-fluoro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLERIOCUGJBUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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